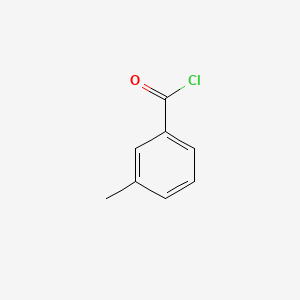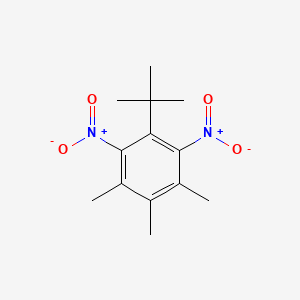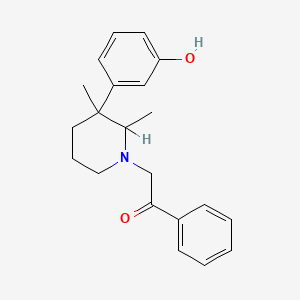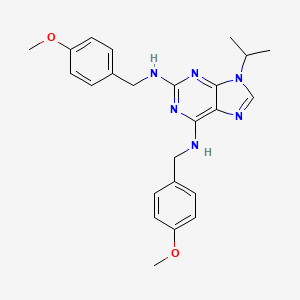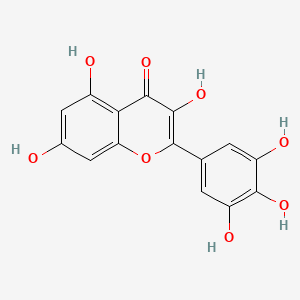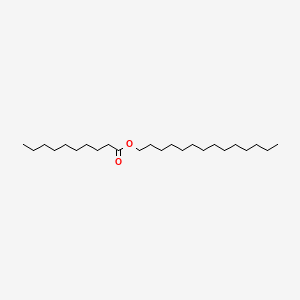
Phenylalanylleucine
Overview
Description
Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite.
Mechanism of Action
Target of Action
Phenylalanylleucine, also known as H-PHE-LEU-OH or Phe-Leu, is a dipeptide composed of phenylalanine and leucine It has been suggested that it may interact with g protein-coupled receptors (gpcrs) on the cell membrane .
Mode of Action
The mode of action of this compound involves its interaction with its targets, potentially GPCRs . As a small molecule, it can penetrate the cell membrane and bind to the GPCRs’ binding sites, activating specific signaling pathways . The exact nature of these interactions and the resulting changes in cellular function are still under investigation.
Biochemical Pathways
Given its potential interaction with gpcrs, it may influence a variety of cellular processes, including cell proliferation, migration, and differentiation
Result of Action
It has been suggested that it may influence a variety of cellular processes, potentially through its interaction with gpcrs . These effects could include changes in cell proliferation, migration, and differentiation .
Biochemical Analysis
Biochemical Properties
Phenylalanylleucine plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and leucine aminopeptidase, which hydrolyzes leucine-containing peptides . These interactions are essential for maintaining amino acid balance and facilitating protein turnover in cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activation of T-cells, which are critical for immune response . Additionally, this compound impacts cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor for certain enzymes, such as leucine aminopeptidase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function, as the availability of amino acids and other metabolites is altered.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in cell cultures has been observed to affect cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance protein synthesis and improve metabolic function, while high doses can lead to toxic effects, including disruptions in amino acid balance and metabolic pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylalanine and leucine catabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and branched-chain amino acid aminotransferase, which are critical for the metabolism of aromatic and branched-chain amino acids . These interactions can influence metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters, such as the L-type amino acid transporter, which facilitates its uptake into cells . This transport is essential for its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are crucial for its role in cellular metabolism and protein synthesis.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCVXVPWSPOMFJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954651 | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-55-7 | |
| Record name | L-Phenylalanyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phe-Leu?
A1: The molecular formula of Phe-Leu is C15H22N2O3. Its molecular weight is 278.35 g/mol.
Q2: Is there any spectroscopic data available for Phe-Leu?
A2: While specific spectroscopic data for isolated Phe-Leu might be limited, many studies utilize techniques like NMR spectroscopy to analyze the conformation of peptides containing Phe-Leu. For instance, researchers used 2D NMR techniques to investigate the structure of a thrombin-bound peptide containing Phe-Leu, revealing a crucial nonpolar cluster formed by the phenylalanine and leucine side chains. []
Q3: How does Phe-Leu interact with enzymes?
A3: Phe-Leu acts as a substrate for various enzymes, including proteases. Research has shown that Phe-Leu acts as a substrate for the enzyme phaseolain, a carboxypeptidase from French bean leaves. [] The presence of phenylalanine in the penultimate position significantly enhances the enzyme's activity. [] Additionally, studies on HIV-1 protease showed its ability to cleave oligopeptide substrates containing the Phe-Leu sequence. []
Q4: Are there any known biological activities associated with Phe-Leu?
A4: While Phe-Leu itself might not possess independent biological activities, peptides containing the Phe-Leu motif exhibit diverse biological properties. For instance, research suggests that the cyclic peptide cyclo(-Phe-Leu-Leu-Leu-Ile) exhibits activity against cancer cells. []
Q5: How do structural modifications of peptides containing Phe-Leu affect their activity?
A5: Modifying the amino acid sequence around Phe-Leu significantly impacts peptide activity and selectivity. For example, replacing glycine with valine at position 12 in a fibrinogen-like peptide containing Phe-Leu disrupts the interaction with thrombin, affecting its clotting activity. [] Similarly, introducing a chlorine atom to the phenylalanine residue in specific opioid peptides containing Phe-Leu does not consistently improve their selectivity for delta-opioid receptors. []
Q6: Have there been attempts to utilize Phe-Leu-containing peptides in drug delivery systems?
A6: Yes, researchers have explored the potential of Phe-Leu containing peptides in targeted drug delivery. For instance, HPMA copolymers incorporating doxorubicin linked via a Gly-Phe-Leu-Gly spacer demonstrated efficacy against murine melanoma. [] This approach utilizes the lysosomal degradation of the spacer to release the drug selectively within the targeted cells. []
Q7: What analytical techniques are commonly employed to study Phe-Leu and related peptides?
A7: Several analytical methods are crucial for studying Phe-Leu-containing peptides. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating and purifying peptides containing Phe-Leu. [, ]
- Mass Spectrometry (MS): Employed to determine the molecular weight and analyze the structure of synthesized peptides. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides valuable insights into the three-dimensional structure and conformational dynamics of peptides containing Phe-Leu. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


